9,9-Difluoro-9,10-dihydroanthracene 9,9-Difluoro-9,10-dihydroanthracene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16708469
InChI: InChI=1S/C14H10F2/c15-14(16)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2
SMILES:
Molecular Formula: C14H10F2
Molecular Weight: 216.22 g/mol

9,9-Difluoro-9,10-dihydroanthracene

CAS No.:

Cat. No.: VC16708469

Molecular Formula: C14H10F2

Molecular Weight: 216.22 g/mol

* For research use only. Not for human or veterinary use.

9,9-Difluoro-9,10-dihydroanthracene -

Specification

Molecular Formula C14H10F2
Molecular Weight 216.22 g/mol
IUPAC Name 10,10-difluoro-9H-anthracene
Standard InChI InChI=1S/C14H10F2/c15-14(16)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2
Standard InChI Key JJGXOBPMDZKBKT-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C(C3=CC=CC=C31)(F)F

Introduction

Molecular Structure and Chemical Properties

Structural Configuration

The molecular structure of 9,9-Difluoro-9,10-dihydroanthracene features a central anthracene system with two fluorine atoms substituted at the 9-position and a saturated 9,10-dihydro moiety (Figure 1). This configuration introduces significant steric and electronic effects, altering the compound’s reactivity compared to unmodified anthracene .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₀F₂
Molecular Weight216.22 g/mol
IUPAC Name10,10-difluoro-9H-anthracene
Canonical SMILESC1C2=CC=CC=C2C(C3=CC=CC=C31)(F)F
InChI KeyJJGXOBPMDZKBKT-UHFFFAOYSA-N

The fluorine atoms’ electronegativity induces electron-withdrawing effects, stabilizing the molecule’s π-system and enhancing its suitability for charge-transfer applications . X-ray crystallography studies of related fluorinated anthracenes, such as 9,10-difluoro-9,10-bis(trifluoromethyl)-9,10-dihydroanthracene tetracarboxylic dianhydride (8FDA), reveal polymorphic structures with distinct cis and trans configurations, underscoring the structural versatility of fluorinated anthracene derivatives .

Physicochemical Characteristics

The compound’s thermal stability is notable, with glass transition temperatures (T₉) exceeding 400°C in polyimide formulations derived from fluorinated anthracene dianhydrides . Its low coefficient of thermal expansion (CTE = 14 ppm K⁻¹) further highlights its utility in high-temperature applications .

Synthesis and Green Chemistry Approaches

Conventional Synthesis Routes

Traditional methods for synthesizing 9,9-Difluoro-9,10-dihydroanthracene involve multi-step reactions starting from anthracene precursors. Fluorination is typically achieved using agents like diethylaminosulfur trifluoride (DAST), which substitutes hydroxyl groups with fluorine atoms under controlled conditions . For instance, the conversion of 9,10-dihydroanthracene-9,10-diol (C₁₄H₁₂O₂) to the difluoro derivative involves DAST-mediated fluorination, yielding the target compound with high purity .

Applications in Advanced Materials

Organic Electronics

The electron-deficient nature of 9,9-Difluoro-9,10-dihydroanthracene makes it a promising candidate for organic semiconductors. Polyimides derived from fluorinated anthracene dianhydrides exhibit exceptional dielectric properties and thermal stability, critical for flexible electronics and microelectronics encapsulation . For example, polyimide films incorporating 8FDA (a derivative) show T₉ values of 401°C and CTEs of 14 ppm K⁻¹, outperforming traditional materials like 6FDA-based polymers .

Supramolecular Chemistry

Fluorinated anthracenes participate in host-guest interactions due to their planar structure and fluorophilic regions. These interactions are exploited in chemical sensors and supramolecular assemblies, where the compound’s rigidity and electronic properties enhance selectivity and stability .

Pharmaceutical Intermediates

Though less explored, the compound’s derivatives show potential in pharmacology. Imide-functionalized anthracenes, synthesized via green methods, exhibit biological activities such as antimicrobial and anticancer properties, though specific studies on 9,9-Difluoro-9,10-dihydroanthracene remain nascent .

Research Findings and Experimental Insights

Stability and Reactivity

Experimental studies highlight the role of fluorine in stabilizing reactive intermediates. In Diels-Alder reactions, fluorinated anthracenes exhibit enhanced dienophilicity, accelerating cycloadditions and improving regioselectivity. Nuclear magnetic resonance (NMR) analyses corroborate these findings, with fluorine atoms inducing deshielding effects that alter chemical shift patterns .

Polymorphism and Crystallography

Single-crystal X-ray diffraction of 8FDA reveals a polymorphic structure transitioning from trans to cis configurations during fluorination . This polymorphism influences material properties, enabling tunability in polymer design for specific thermal or mechanical requirements .

Future Perspectives and Challenges

Scalable Synthesis

While lab-scale syntheses are well-established, scaling production remains challenging due to the cost of fluorinating agents and stringent reaction conditions. Advances in continuous-flow chemistry or electrochemical fluorination may address these limitations .

Expanding Applications

Future research should explore the compound’s potential in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs), where its electronic properties could enhance device efficiency. Additionally, functionalizing the anthracene backbone with other electronegative groups (e.g., nitro or cyano) may yield novel materials with tailored properties .

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